tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with significant relevance in organic chemistry and medicinal chemistry. It is classified as a pyrrolidine derivative, characterized by the presence of two fluorine atoms and hydroxyl groups on its pyrrolidine ring. The compound's molecular formula is , and it has a molecular weight of approximately 253.24 g/mol.
The synthesis of tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate can be achieved through several methods:
These methods highlight the compound's synthetic versatility and potential for modification to enhance its properties.
The molecular structure of tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate features:
The structural representation can be denoted by the SMILES notation: O.CC(C)(C)OC(=O)N1CCC(=O)C(F)(F)C1, which provides insights into its connectivity and functional groups.
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate can participate in various chemical reactions:
These reactions are critical for modifying the compound for specific applications in pharmaceuticals.
The mechanism of action for tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate often involves:
Quantitative data regarding binding affinities and biological effects are essential for understanding its therapeutic potential.
Key physical and chemical properties include:
These properties are crucial for predicting behavior in various environments and applications.
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate has several scientific uses:
These applications underscore its importance in advancing chemical research and therapeutic development.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8